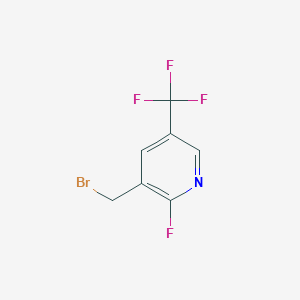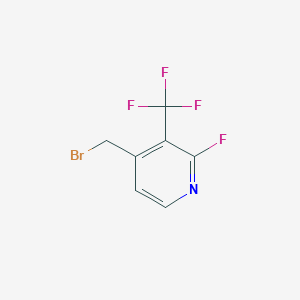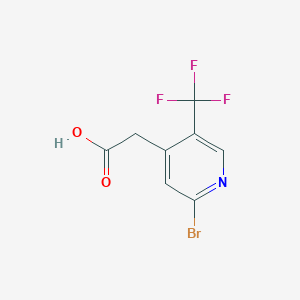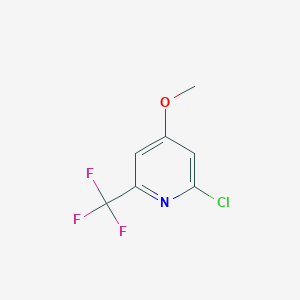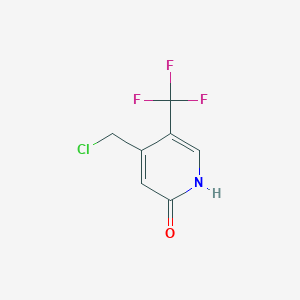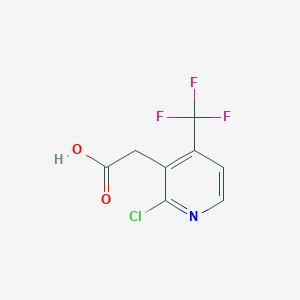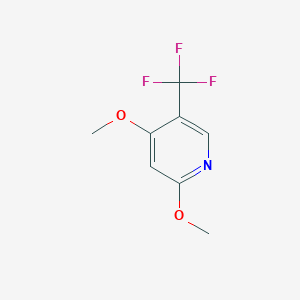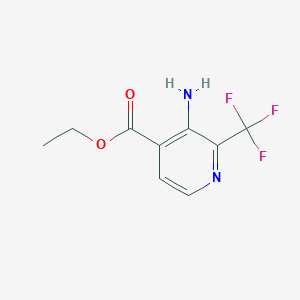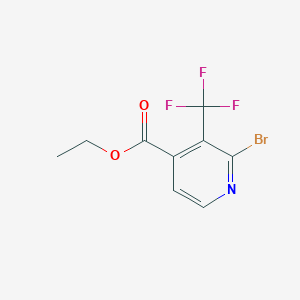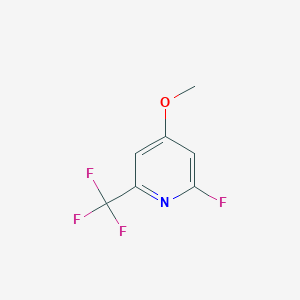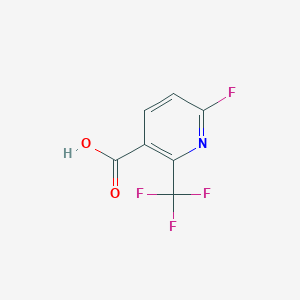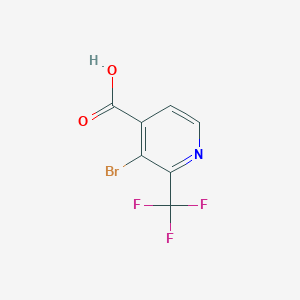![molecular formula C9H17N3O2 B1412279 (2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide CAS No. 1841701-78-7](/img/structure/B1412279.png)
(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and steps involved in the synthesis.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule, including the arrangement of atoms and the configuration of stereo-centers.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include reactions with various reagents under different conditions, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as melting point, boiling point, solubility, optical rotation, and pKa. These properties can often be predicted based on the structure of the compound and can be confirmed by experimental data.Applications De Recherche Scientifique
Antiallergic Activity
A series of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides, similar in structure to (2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide, were synthesized and demonstrated potential antiallergic activity in vivo. This was measured using the passive cutaneous anaphylaxis test, indicating their potential in allergic response modulation (Courant et al., 1993).
Antihypertensive Effects
Research has shown that certain piperidine derivatives exhibit specific antihypertensive activity in spontaneously hypertensive rats. This activity is particularly associated with the (2S, 2R) enantiomers, suggesting potential therapeutic use in hypertension treatment (Caroon et al., 1987).
Anticonvulsant Properties
Studies on isomeric nonimidazole histamine H3 receptor antagonists, structurally related to (2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide, have indicated their potential as anticonvulsant drugs. These ligands showed varying degrees of protection against different convulsion models in rats, demonstrating the importance of molecular structure in anticonvulsant efficacy (Sadek et al., 2016).
Treatment of Alzheimer’s Disease
A study on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide demonstrated their potential as drug candidates for Alzheimer’s disease. These compounds exhibited enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment (Rehman et al., 2018).
Anticancer Potential
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally related to (2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide, have shown promise as anticancer agents. They exhibited significant anticancer activity in vitro, indicating the potential of these compounds in cancer treatment (Rehman et al., 2018).
Antinociceptive Activity
Compounds structurally related to (2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide have demonstrated significant antinociceptive activity in various pain models, surpassing standard drugs like aspirin and dipyrone. This suggests their potential application in pain management (Önkol et al., 2004).
Antiepileptic Activity
Research on 4-substituted pyrrolidone butanamides, similar to (2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide, has shown their potential as antiepileptic agents. These compounds demonstrated enhanced potency and efficacy in antiseizure models compared to existing drugs, indicating their potential in epilepsy treatment (Kenda et al., 2004).
Safety And Hazards
This would involve studying the toxicity of the compound, its potential hazards, and the precautions that should be taken when handling it. This information is typically available in Material Safety Data Sheets (MSDS).
Orientations Futures
This would involve a discussion of potential future research directions. For example, if the compound has shown promising biological activity, future research could involve further studies to understand its mechanism of action, or the development of analogs with improved activity or reduced side effects.
I hope this general outline is helpful. If you have specific questions about any of these topics, feel free to ask!
Propriétés
IUPAC Name |
(2R)-N-[(2R)-1-amino-1-oxopropan-2-yl]piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-6(8(10)13)12-9(14)7-4-2-3-5-11-7/h6-7,11H,2-5H2,1H3,(H2,10,13)(H,12,14)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBRYWZJFONNJW-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





